molecular formula C7H7BrN2O2 B14783572 2,4-Diamino-5-bromobenzoic acid

2,4-Diamino-5-bromobenzoic acid

Cat. No.: B14783572
M. Wt: 231.05 g/mol
InChI Key: OMBYTNZIDNHTNQ-UHFFFAOYSA-N
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Description

2,4-Diamino-5-bromobenzoic acid is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of benzoic acid, characterized by the presence of two amino groups and a bromine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-5-bromobenzoic acid typically involves the bromination of 2,4-diaminobenzoic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes nitration, reduction, and bromination steps, followed by purification through recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-5-bromobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl or amino groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or catalytic hydrogenation.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 2,4-diamino-5-hydroxybenzoic acid or 2,4-diamino-5-aminobenzoic acid can be formed.

    Oxidation Products: 2,4-dinitro-5-bromobenzoic acid.

    Reduction Products: 2,4-diamino-5-bromobenzylamine.

Scientific Research Applications

2,4-Diamino-5-bromobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-diamino-5-bromobenzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of amino groups allows for hydrogen bonding and electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2,4-Diaminobenzoic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Amino-5-bromobenzoic Acid: Contains only one amino group, resulting in different chemical and biological properties.

    5-Bromoanthranilic Acid: Another brominated derivative of benzoic acid with distinct reactivity and applications.

Uniqueness: 2,4-Diamino-5-bromobenzoic acid is unique due to the combination of two amino groups and a bromine atom on the benzene ring. This structural arrangement provides a versatile platform for various chemical modifications and enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

2,4-diamino-5-bromobenzoic acid

InChI

InChI=1S/C7H7BrN2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,9-10H2,(H,11,12)

InChI Key

OMBYTNZIDNHTNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)N)N)C(=O)O

Origin of Product

United States

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